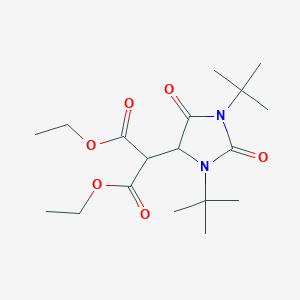

Diethyl 2-(1,3-di-tert-butyl-2,5-dioxoimidazolidin-4-yl)malonate

Description

Core Structural Features: Imidazolidinone Backbone and Malonate Moieties

The molecular architecture of diethyl 2-(1,3-di-tert-butyl-2,5-dioxoimidazolidin-4-yl)malonate is characterized by the integration of two fundamental structural components that define its chemical properties and reactivity patterns. The imidazolidinone backbone forms the central heterocyclic core of the molecule, consisting of a five-membered ring containing two nitrogen atoms and featuring a saturated carbon-nitrogen framework. This imidazolidinone moiety belongs to a class of heterocycles structurally related to imidazole but distinguished by the presence of a carbonyl functionality at the 2-position and additional substitution at the 4-position. The ring system exhibits a saturated C3N2 backbone configuration, with the carbonyl groups contributing to the overall electronic properties and conformational stability of the molecule.

The malonate portion of the compound represents the second crucial structural element, characterized by the presence of two ethyl ester groups attached to a central carbon atom that bears the imidazolidinone substituent. The malonate framework, derived from malonic acid, constitutes a well-established synthon in organic chemistry, particularly known for its utility in malonic ester synthesis reactions. The central carbon of the malonate unit exhibits the characteristic features of an activated methylene group, positioned between two electron-withdrawing carbonyl groups that significantly enhance the acidity of the hydrogen atoms originally present at this position. This structural arrangement creates a highly reactive center that can undergo various transformations, including deprotonation, alkylation, and subsequent decarboxylation reactions.

The tert-butyl substituents attached to the nitrogen atoms of the imidazolidinone ring introduce substantial steric bulk to the molecular structure, creating a highly crowded environment around the heterocyclic core. These bulky groups, each containing three methyl groups arranged around a quaternary carbon center, provide significant conformational constraints and influence the overall three-dimensional shape of the molecule. The presence of these substituents affects both the electronic properties of the nitrogen atoms and the accessibility of the heterocyclic ring for potential chemical transformations. The combination of electronic effects from the carbonyl groups and steric effects from the tert-butyl substituents creates a unique microenvironment that determines the compound's chemical behavior and stability.

| Structural Component | Molecular Fragment | Key Features |

|---|---|---|

| Imidazolidinone Core | C3H2N2O2 | Five-membered heterocycle with two carbonyls |

| Malonate Backbone | C5H8O4 | Two ethyl ester groups on activated methylene |

| Tert-butyl Substituents | 2 × C4H9 | Bulky alkyl groups providing steric hindrance |

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for naming complex organic compounds containing multiple functional groups and heterocyclic systems. The official International Union of Pure and Applied Chemistry name, as recorded in chemical databases, is diethyl 2-(1,3-di-tert-butyl-2,5-dioxoimidazolidin-4-yl)propanedioate, which provides a systematic description of the compound's structure through hierarchical nomenclature principles. This naming convention begins with the identification of the longest carbon chain or the most significant functional group, followed by the systematic enumeration of substituents and their positions within the molecular framework.

The propanedioate designation in the International Union of Pure and Applied Chemistry name refers to the malonate portion of the molecule, specifically indicating a three-carbon chain with carboxylic acid derivative functional groups at the terminal positions. The prefix "diethyl" specifies that both carboxylic acid positions have been converted to ethyl ester groups, creating the characteristic malonate ester structure. The numerical designation "2-" indicates that the complex imidazolidinone substituent is attached to the central carbon of the propanedioate chain, which represents the traditional α-position in malonate chemistry.

The imidazolidinone portion of the name follows systematic heterocyclic nomenclature conventions, beginning with the base ring system "imidazolidin" and incorporating the oxidation state and substitution pattern information. The "2,5-dioxo" designation indicates the presence of carbonyl groups at positions 2 and 5 of the imidazolidinone ring, while the "1,3-di-tert-butyl" specification describes the substitution pattern of the nitrogen atoms. The "4-yl" suffix indicates that the attachment point to the malonate backbone occurs at position 4 of the imidazolidinone ring system. This systematic approach ensures unambiguous identification of the compound's structure and provides a standardized method for communication within the scientific community.

The alternative systematic name, propanedioic acid, 2-[1,3-bis(1,1-dimethylethyl)-2,5-dioxo-4-imidazolidinyl]-, 1,3-diethyl ester, represents an equally valid International Union of Pure and Applied Chemistry nomenclature that emphasizes the acid derivative nature of the compound. This naming convention explicitly identifies the propanedioic acid backbone and describes the imidazolidinone substituent as a complex substituent group, followed by specification of the ester formation at both terminal positions. The term "1,1-dimethylethyl" provides the systematic name for the tert-butyl groups, avoiding the use of common names in formal nomenclature.

Synonyms, Chemical Abstracts Service Registry Numbers, and Database Identifiers

Properties

IUPAC Name |

diethyl 2-(1,3-ditert-butyl-2,5-dioxoimidazolidin-4-yl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N2O6/c1-9-25-14(22)11(15(23)26-10-2)12-13(21)20(18(6,7)8)16(24)19(12)17(3,4)5/h11-12H,9-10H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGSQECFKDOBWOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1C(=O)N(C(=O)N1C(C)(C)C)C(C)(C)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40735329 | |

| Record name | Diethyl (1,3-di-tert-butyl-2,5-dioxoimidazolidin-4-yl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

639517-75-2 | |

| Record name | Diethyl (1,3-di-tert-butyl-2,5-dioxoimidazolidin-4-yl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Diethyl 2-(1,3-di-tert-butyl-2,5-dioxoimidazolidin-4-yl)malonate (CAS No. 639517-75-2) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : C₁₈H₃₀N₂O₆

- Molecular Weight : 370.44 g/mol

- LogP : 1.834

- Melting Point : Not available

- Solubility : Soluble in DMSO and methanol

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The imidazolidinone moiety is known for its potential to act as an enzyme inhibitor, particularly in pathways involving oxidative stress and inflammation.

Biological Activities

-

Antioxidant Activity

- Studies indicate that compounds similar to diethyl malonates exhibit significant antioxidant properties, which may be beneficial in preventing oxidative damage in cells. The presence of tert-butyl groups enhances stability and reactivity against free radicals.

-

Anti-inflammatory Effects

- Research has shown that derivatives of diethyl malonates can inhibit pro-inflammatory cytokines. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

-

Neuroprotective Properties

- Some studies have indicated that related compounds can protect neuronal cells from apoptosis induced by oxidative stress, highlighting a potential role in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological implications of similar compounds:

Potential Applications

Given its biological activities, this compound may have several applications:

- Pharmaceutical Development : As a lead compound for designing new drugs targeting oxidative stress-related diseases.

- Nutraceuticals : Potential use as an antioxidant supplement.

- Research Tool : Useful in studying the mechanisms of inflammation and neuroprotection.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Potential

Diethyl 2-(1,3-di-tert-butyl-2,5-dioxoimidazolidin-4-yl)malonate has been investigated for its potential as a pharmaceutical agent. Its structural features suggest it could act as a precursor for the synthesis of bioactive compounds. The imidazolidinone moiety is known for its biological activities, including anti-inflammatory and antimicrobial properties.

Case Study: Synthesis of Derivatives

Research has shown that derivatives of this compound can be synthesized to enhance biological activity. For example, modifications at the malonate position can yield compounds with improved efficacy against specific bacterial strains. A study demonstrated that certain derivatives exhibited significant inhibition of bacterial growth in vitro, suggesting potential as antibiotic agents .

Materials Science

Polymer Chemistry

This compound can serve as a building block in polymer chemistry. Its dioxoimidazolidinone structure allows for incorporation into polymer matrices, potentially enhancing thermal stability and mechanical properties.

Case Study: Polymer Blends

In a study focusing on polymer blends, this compound was used to modify poly(lactic acid) (PLA). The resulting blends exhibited improved tensile strength and elongation at break compared to pure PLA. This modification is beneficial for applications in biodegradable plastics .

Agricultural Chemistry

Pesticidal Properties

The compound's unique structure may also confer pesticidal properties. Preliminary studies indicate that it can act as an effective herbicide or insecticide.

Case Study: Herbicidal Activity

A research project evaluated the herbicidal activity of this compound against common agricultural weeds. Results showed significant inhibition of weed growth at specific concentrations, indicating its potential use in agriculture as a selective herbicide .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and commercial distinctions between Diethyl 2-(1,3-di-tert-butyl-2,5-dioxoimidazolidin-4-yl)malonate and analogous malonate derivatives are summarized below:

Table 1: Comparative Analysis of Malonate Derivatives

Key Observations:

Structural Differences: The tert-butyl groups in the target compound provide steric shielding, which may reduce undesired side reactions in synthesis compared to the planar benzodioxole or pyrrolopyridine substituents in analogues.

Commercial Availability :

- The target compound’s higher supplier count (7 vs. 1–2 for others) suggests broader industrial demand, possibly due to its stability or versatility in multi-step syntheses .

Application Potential: The tert-butyl-dioxoimidazolidine system may favor applications requiring thermal stability (e.g., polymer additives). In contrast, the benzodioxole and pyrrolopyridine analogues are more likely to be explored in photochemical or medicinal contexts.

Preparation Methods

General Preparation Strategies for Malonate Esters

Malonate esters such as diethyl malonate and its derivatives are commonly prepared via alkylation of the malonate anion or transesterification methods.

2.1 Alkylation of Malonate Sodium Salt

- Sodium ethoxide is generated by reacting sodium metal with ethanol at elevated temperatures (around 70–80°C).

- Diethyl malonate is then converted to its sodium salt by slow addition to sodium ethoxide under inert atmosphere (nitrogen).

- Alkylation is performed by adding the appropriate alkyl halide (e.g., n-butyl bromide) to the sodium salt solution at 76–84°C, followed by filtration and purification (distillation or rectification).

- This method yields high purity products with yields around 76%, as demonstrated in the preparation of diethyl butylmalonate.

| Step | Conditions | Notes |

|---|---|---|

| Sodium ethoxide prep | Sodium + ethanol, 70–80°C, 12–15h | Inert atmosphere, ethanol distilled off |

| Sodium malonate salt | Diethyl malonate added slowly | Cooling and nitrogen atmosphere maintained |

| Alkylation | Alkyl bromide added, 76–84°C, 0.5–1h | Filtration and rectification to purify product |

2.2 Transesterification and Decarboxylation

- Transesterification of Meldrum’s acid derivatives with tert-butanol followed by decarboxylation can yield tert-butyl malonates.

- Coupling with alcohols using carbodiimide reagents (e.g., EDC) in the presence of DMAP can afford substituted malonates with various ester groups.

Preparation of Imidazolidinone Substituents

The 1,3-di-tert-butyl-2,5-dioxoimidazolidinyl group is a substituted imidazolidinone ring, typically synthesized via condensation reactions involving urea derivatives and keto acids or esters.

- The imidazolidinone ring can be formed by cyclization of appropriate diamines with ketoesters or diketones.

- Introduction of tert-butyl groups on nitrogen atoms generally requires alkylation steps with tert-butyl halides or use of tert-butyl-substituted amines as starting materials.

- Oxidation or controlled reaction conditions ensure the formation of the 2,5-dioxo (keto) functionalities on the imidazolidinone ring.

Although explicit preparation methods for this exact substituted imidazolidinone are scarce in the available literature, analogous synthetic routes from imidazolidinone chemistry can be adapted.

Proposed Synthetic Route for Diethyl 2-(1,3-di-tert-butyl-2,5-dioxoimidazolidin-4-yl)malonate

Based on the above, a plausible preparation method involves:

Synthesis of Diethyl Malonate Sodium Salt:

- React sodium metal with ethanol to form sodium ethoxide.

- Add diethyl malonate slowly under nitrogen to form the sodium salt.

Preparation of 1,3-di-tert-butyl-2,5-dioxoimidazolidin-4-yl Intermediate:

- Synthesize the imidazolidinone ring with tert-butyl substitutions via condensation and alkylation methods.

- Purify the imidazolidinone intermediate.

-

- Alkylate the diethyl malonate sodium salt with a suitable halogenated imidazolidinone derivative at the 2-position.

- Reaction conditions likely involve heating under inert atmosphere with controlled temperature (70–85°C) to promote substitution.

-

- Filtration to remove salts (e.g., sodium bromide).

- Extraction and distillation or chromatographic purification to isolate the final product with high purity.

Research Findings and Data Summary

Notes on Reaction Optimization and Environmental Considerations

- Recycling of by-products such as sodium bromide is feasible and reduces environmental impact.

- Use of inert atmosphere (nitrogen) is critical to avoid oxidation and moisture-sensitive side reactions.

- Temperature control during alkylation prevents decomposition and side product formation.

- Purification via distillation and solvent extraction ensures removal of residual water and impurities.

Q & A

Q. Key Optimization Strategies :

- Use anhydrous solvents and inert atmospheres to prevent hydrolysis.

- Monitor reaction progress via TLC and optimize equivalents of reagents (e.g., 2.5 equiv diethyl malonate for nitro-aromatic substitution) .

Advanced: How can researchers optimize the alkylation of diethyl malonate enolates to introduce diverse substituents at the α-position?

Methodological Answer:

The enolate alkylation requires precise control of base strength and electrophile reactivity:

- Enolate Generation : Use strong bases (e.g., LDA or NaH) in THF at low temperatures (-78°C) to deprotonate the α-hydrogen .

- Electrophile Selection : Primary alkyl halides (e.g., allyl or cyclopropylmethyl bromides) yield higher efficiency. For sterically hindered substituents, employ silver(I) or phase-transfer catalysts .

- Workflow Example :

- Generate enolate with LDA.

- Add electrophile (e.g., but-2-yn-1-yl bromide) and stir at -78°C.

- Quench with NH₄Cl, extract with EtOAc, and purify via chromatography (hexanes/EtOAc) .

Q. Challenges :

- Competing side reactions (e.g., over-alkylation) can be mitigated by slow addition of electrophiles and strict temperature control.

Basic: What spectroscopic techniques are essential for characterizing this compound, and what key data should be observed?

Methodological Answer:

Validation : Cross-reference experimental data with computational simulations (e.g., ChemDraw predictions) .

Advanced: What strategies resolve structural ambiguities in complex malonate derivatives using X-ray crystallography?

Methodological Answer:

- Crystal Growth : Use slow evaporation in ethanol or CH₂Cl₂/hexanes to obtain single crystals .

- Refinement Tools : Employ SHELXL for small-molecule refinement. Key parameters:

- Handling Disorder : For partial occupancy (e.g., ester-group disorder), refine using split positions and constraints .

Methodological: How should researchers analyze reaction mechanisms in Claisen condensation involving this compound?

Methodological Answer:

- Kinetic Studies : Monitor reaction progress via in situ IR or NMR to detect enolate intermediates .

- Isotopic Labeling : Use ¹³C-labeled diethyl malonate to trace carbon connectivity in the β-ketoester product .

- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to map energy profiles for enolate formation and nucleophilic attack .

Analytical: What are best practices for quantifying diethyl malonate derivatives in complex mixtures using GC-MS?

Methodological Answer:

- Internal Standard : Use dimethyl malonate (m/z 101) for calibration. Prepare a standard curve with ratios of analyte (m/z 115) to internal standard .

- Parameters :

- Column: DB-5MS (30 m × 0.25 mm).

- Oven: 50°C (2 min) → 10°C/min → 250°C.

- Electron multiplier voltage: 2200 V .

- Validation : Spike recovery tests (80–120%) and limit of detection (LOD) < 0.1 ppm .

Safety: What are the primary health hazards associated with handling diethyl malonate derivatives?

Methodological Answer:

- Eye Irritation : Wear goggles; in case of exposure, rinse with water for 15 min. Reversible effects (e.g., chemosis) may occur .

- Skin Protection : Use nitrile gloves; derivatives can penetrate latex.

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., ethanol during reactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.